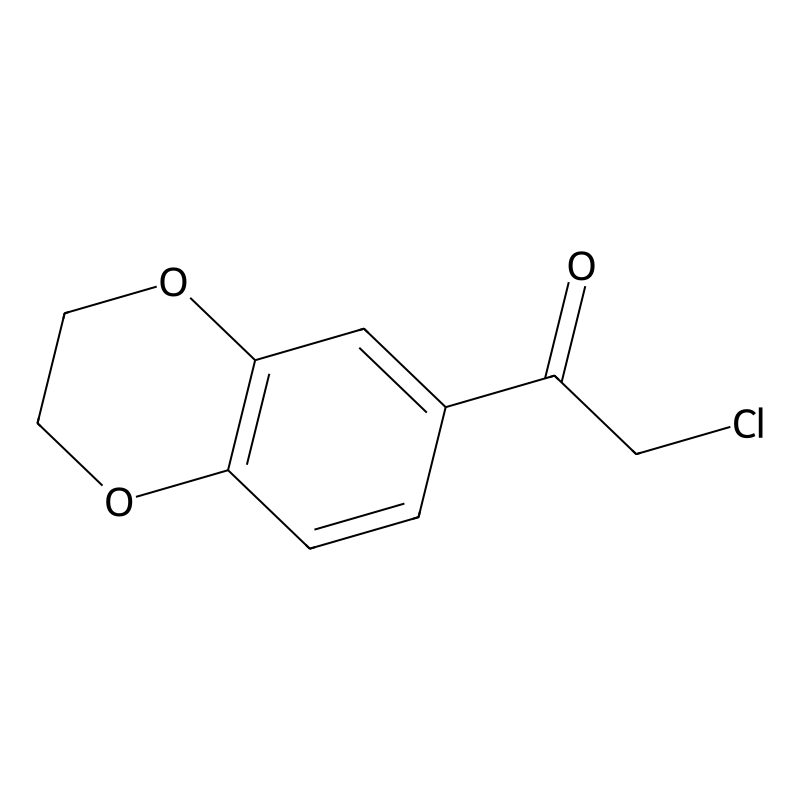

6-Chloroacetyl-1,4-benzodioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloroacetyl-1,4-benzodioxane is a chemical compound with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol. It features a benzodioxane structure, which consists of a dioxane ring fused to a benzene ring, with a chloroacetyl group at the 6-position. This compound is characterized by its potential biological activities and applications in medicinal chemistry.

Potential Applications in Proteomics

While the specific research applications of 6-Chloroacetyl-1,4-benzodioxane (6-CAB) are not extensively documented, its chemical structure suggests potential utility in the field of proteomics. Proteomics is the large-scale study of proteins, including their functions, interactions, and modifications.

6-CAB possesses a chloroacetyl group, which can react with nucleophilic groups on biomolecules like proteins. This property allows 6-CAB to be used as an affinity tag for protein purification. PubChem: By attaching 6-CAB to a protein of interest, researchers can then use specific binding agents that target the chloroacetyl group to isolate the tagged protein from a complex mixture.

The reactivity of 6-chloroacetyl-1,4-benzodioxane primarily involves nucleophilic substitution reactions due to the presence of the chloroacetyl group, which can be replaced by various nucleophiles. Additionally, it can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. The compound's structure allows for further derivatization, enhancing its potential reactivity in synthetic pathways.

Research has indicated that 6-chloroacetyl-1,4-benzodioxane exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Its interactions with specific receptors suggest potential applications in pharmacology. For instance, studies have highlighted its role as an inhibitor of FtsZ, a protein essential for bacterial cell division, making it a candidate for developing new antibiotics .

Several synthesis methods for 6-chloroacetyl-1,4-benzodioxane have been reported:

- Chlorination and Acetylation: Starting from 1,4-benzodioxane, chlorination can be performed to introduce the chloro group followed by acetylation to form the final product.

- Direct Acetylation: The compound can also be synthesized through direct acetylation of 6-chlorobenzodioxane using acetic anhydride or acetyl chloride under appropriate conditions.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection and deprotection of functional groups to achieve desired substitutions.

6-Chloroacetyl-1,4-benzodioxane has several applications:

- Pharmaceuticals: It serves as a scaffold for designing new drugs targeting various biological pathways.

- Research: Used in proteomics research to study protein interactions and functions .

- Antimicrobial Agents: Its ability to inhibit bacterial growth positions it as a candidate for antibiotic development.

Interaction studies have focused on the binding affinity of 6-chloroacetyl-1,4-benzodioxane to various biological targets. Computational docking studies have shown that this compound can effectively bind to the active sites of proteins such as FtsZ, indicating its potential as an antimicrobial agent . Furthermore, its interactions with serotonin receptors suggest possible implications in neurological studies.

Several compounds share structural similarities with 6-chloroacetyl-1,4-benzodioxane. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Acetyl-1,4-benzodioxane | Benzodioxane | Lacks chlorine substituent |

| 1,4-Benzodioxane | Benzodioxane | Base structure without additional functional groups |

| 5-Chloroacetyl-1,4-benzodioxane | Benzodioxane | Chlorine at different position |

Uniqueness: The presence of the chloroacetyl group at the 6-position differentiates 6-chloroacetyl-1,4-benzodioxane from its analogs, enhancing its reactivity and biological activity profile compared to compounds lacking this substitution.

The synthesis of 6-Chloroacetyl-1,4-benzodioxane represents a convergence of classical organic transformations and modern catalytic methodologies. This compound, characterized by its unique bicyclic structure incorporating both aromatic and heterocyclic elements, has emerged as a significant synthetic target due to its versatile reactivity and broad applications in pharmaceutical and materials science [2].

Historical Synthesis Pathways

Early Benzodioxane Functionalization Methods

The historical development of benzodioxane synthesis traces back to fundamental discoveries in chloroacetic acid chemistry and aromatic substitution reactions. The foundational work began in 1843 when Félix LeBlanc first prepared chloroacetic acid through chlorination of acetic acid in the presence of sunlight [3]. This seminal discovery laid the groundwork for subsequent developments in chloroacetyl chemistry, as chloroacetic acid serves as a crucial precursor to chloroacetyl chloride, the primary acylating agent used in benzodioxane functionalization.

The establishment of reliable synthetic routes was achieved in 1857 when Reinhold Hoffmann successfully prepared pure chloroacetic acid by refluxing glacial acetic acid with chlorine under photochemical conditions. Concurrently, Charles Adolphe Wurtz demonstrated an alternative approach through the hydrolysis of chloroacetyl chloride, providing multiple pathways for accessing these essential building blocks [3] [4].

Early methods for benzodioxane ring construction typically employed catechol derivatives as starting materials. The classical approach involved the reaction of catechol with dihalogenated alkyl compounds, such as ethylene dibromide, in the presence of strong bases like potassium carbonate [5] [6]. These reactions proceeded through nucleophilic substitution mechanisms, where the phenolic hydroxyl groups of catechol attacked the electrophilic carbon centers of the dihalide, resulting in cyclization to form the benzodioxane framework.

The regioselectivity in these early transformations was often poor, leading to mixtures of regioisomers that required extensive purification procedures. Additionally, the harsh reaction conditions, including elevated temperatures and strong basic media, frequently resulted in side reactions such as elimination, rearrangement, and decomposition of sensitive substrates [7] [5].

Industrial implementation of these early methods faced significant challenges related to scalability and environmental impact. The use of toxic halogenated solvents, generation of inorganic salt waste, and requirement for high-temperature processing limited the practical application of these approaches. Nevertheless, these foundational methods established the fundamental principles of benzodioxane chemistry and provided the knowledge base for subsequent synthetic innovations [8] [9].

Chloroacetyl Group Introduction Techniques

The introduction of chloroacetyl functionality into benzodioxane scaffolds has historically relied on Friedel-Crafts acylation methodology, first described by Charles Friedel and James Crafts in 1877 [10]. This transformation represents one of the most significant advances in aromatic chemistry, enabling the direct installation of carbonyl groups onto electron-rich aromatic systems.

Traditional chloroacetyl group introduction utilized chloroacetyl chloride as the acylating agent in combination with Lewis acid catalysts, most commonly aluminum trichloride [11] [12]. The mechanism proceeds through initial coordination of the Lewis acid to the chloroacetyl chloride, facilitating the formation of a highly electrophilic acylium ion intermediate. This cationic species then undergoes electrophilic aromatic substitution with the benzodioxane substrate, forming a sigma complex that subsequently eliminates a proton to restore aromaticity [13] [14].

Early synthetic protocols required stoichiometric quantities of aluminum trichloride, as the Lewis acid became irreversibly coordinated to the ketone product. This limitation necessitated aqueous workup procedures to decompose the aluminum-ketone complex, often resulting in product losses and generation of significant aqueous waste streams [15] [16].

The regioselectivity of chloroacetyl introduction was highly dependent on the substitution pattern of the benzodioxane substrate. Electron-donating substituents activated the aromatic ring toward electrophilic attack, while electron-withdrawing groups deactivated the system. The dioxane ring itself exerted both electronic and steric influences on the regioselectivity, with the 6-position typically being favored due to optimal orbital overlap and minimal steric hindrance [12] [15].

Temperature control emerged as a critical parameter in these transformations. Low temperatures favored kinetic control, often leading to higher regioselectivity but slower reaction rates. Elevated temperatures promoted thermodynamic control, potentially resulting in product rearrangement and decreased selectivity [15] [17]. The optimal temperature range for most chloroacetyl introductions was identified as 0-50°C, balancing reaction efficiency with selectivity considerations.

Solvent effects also played crucial roles in determining reaction outcomes. Non-polar solvents such as dichloroethane and carbon disulfide generally provided cleaner reactions with minimal side product formation. Polar solvents, while sometimes enhancing reaction rates, often led to competitive reactions and reduced yields [15] [17].

Contemporary Synthetic Protocols

Catalytic Cyclization Strategies

Modern approaches to benzodioxane synthesis have embraced catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility. Transition metal-catalyzed cyclization strategies have emerged as particularly powerful tools for constructing complex benzodioxane frameworks with high precision and atom economy.

Palladium-catalyzed cyclization represents one of the most significant advances in this area. Chowdhury and Kundu developed an elegant palladium-copper co-catalyzed approach using mono-prop-2-ynylated catechol derivatives as substrates [18]. This methodology exploits the unique reactivity of terminal alkynes in palladium-catalyzed cyclization reactions, enabling the formation of benzodioxane rings under relatively mild conditions.

The mechanism involves initial oxidative addition of an aryl halide to a palladium(0) species, followed by coordination and insertion of the alkyne substrate. Subsequent reductive elimination generates the cyclized product while regenerating the active catalyst. The copper co-catalyst serves dual roles, facilitating alkyne activation and promoting catalyst turnover through redox processes [18].

This approach demonstrates remarkable stereoselectivity, consistently producing products with Z-configuration at the exocyclic double bond. The mild reaction conditions (80-120°C) and tolerance for various functional groups make this methodology particularly attractive for complex molecule synthesis. Yields typically range from 65-80%, representing significant improvements over traditional thermal cyclization methods [18].

Alternative catalytic cyclization strategies have employed acid catalysis for ring-closing reactions. Wang and Sun reported an efficient synthesis using strong acid ion exchange resins as catalysts for the cyclization of dihydroxy intermediates [19]. This approach offers advantages in terms of catalyst recovery and reuse, as the heterogeneous acid catalyst can be separated by simple filtration and regenerated for subsequent reactions.

The acid-catalyzed process operates through protonation of hydroxyl groups, generating electrophilic centers that undergo intramolecular nucleophilic attack by neighboring hydroxyl functionalities. The resulting cyclization proceeds with high efficiency when optimal geometric arrangements are present in the substrate. Temperature optimization studies revealed that reactions conducted at 130-180°C provided the best balance of reaction rate and selectivity [19] [20].

Recent developments have also explored enzymatic cyclization strategies as environmentally benign alternatives to traditional chemical methods. Engineered Candida antarctica lipase B has shown remarkable efficiency in the kinetic resolution of benzodioxane precursors, achieving enantioselectivities exceeding 97% under optimized conditions [21] [22]. These biocatalytic approaches operate under mild conditions (30°C) and utilize renewable feedstocks, aligning with principles of green chemistry.

Regioselective Acetylation Approaches

Contemporary regioselective acetylation methodologies have revolutionized the synthesis of functionalized benzodioxane derivatives by providing unprecedented control over substitution patterns. These advances build upon fundamental understanding of electronic and steric factors governing electrophilic aromatic substitution reactions.

Modern Friedel-Crafts acylation protocols have significantly improved upon classical methods through the development of highly active catalytic systems. Kobayashi and co-workers demonstrated that combinations of hafnium(IV) triflate and trifluoromethanesulfonic acid dramatically accelerate benzene acylation reactions [23]. This dual-catalyst system operates at lower catalyst loadings (10 mol%) compared to traditional aluminum chloride systems, while providing enhanced functional group tolerance.

The mechanism involves activation of the acyl chloride by the hafnium triflate, generating a highly electrophilic acylium ion. The trifluoromethanesulfonic acid serves as a co-catalyst, facilitating proton transfer processes and maintaining catalyst activity throughout the reaction. This synergistic effect enables efficient acylation of both activated and deactivated aromatic substrates [23].

Ionic liquid-mediated acylation has emerged as another significant advancement in regioselective synthesis. The use of tunable aryl alkyl ionic liquids as both solvents and catalysts provides unique opportunities for controlling reaction selectivity [24]. These systems operate through a combination of electronic activation and specific solvation effects that can be tuned by modifying the ionic liquid structure.

Bandgar and colleagues developed novel solid-supported reagent systems for Friedel-Crafts acylation that combine high efficiency with environmental benefits [23]. These heterogeneous catalysts enable easy product separation and catalyst recycling, addressing key sustainability concerns associated with traditional homogeneous systems. The solid-supported approach also minimizes catalyst deactivation through product coordination, maintaining high activity throughout extended reaction periods.

Temperature-dependent regioselectivity has been exploited in several contemporary protocols to achieve selective functionalization. Escobar and co-workers demonstrated that acylation selectivity between amino and hydroxyl groups in benzodiazepine systems could be controlled through careful temperature manipulation [25]. At room temperature, preferential N-acylation occurred due to kinetic control, while elevated temperatures promoted thermodynamic control, leading to O-acylation.

Microwave-assisted acylation represents another important development in contemporary synthesis. Venkateswarlu and colleagues showed that microwave irradiation reduces reaction times from hours to seconds while maintaining high yields and selectivity [26]. The rapid heating achievable with microwave technology minimizes side reactions and decomposition pathways that can occur during prolonged thermal heating.

These contemporary approaches collectively demonstrate the evolution from harsh, stoichiometric transformations to mild, catalytic processes that offer superior control over product formation while addressing environmental and practical concerns.

Process Optimization Parameters

Solvent System Efficacy

Solvent selection represents one of the most critical parameters in optimizing benzodioxane synthesis, as the choice of reaction medium profoundly influences reaction rates, selectivity, and overall process efficiency. Contemporary research has revealed that solvent effects operate through multiple mechanisms, including stabilization of reactive intermediates, modulation of catalyst activity, and influence on substrate conformational preferences.

Traditional benzodioxane synthesis relied heavily on chlorinated solvents such as dichloroethane and chloroform due to their excellent solvating properties for both organic substrates and Lewis acid catalysts [15] [17]. However, environmental and safety concerns have driven the development of alternative solvent systems that maintain synthetic efficiency while reducing environmental impact.

Polar aprotic solvents have emerged as effective alternatives for many benzodioxane transformations. Dimethylformamide, dimethyl sulfoxide, and sulfolane provide excellent solvation for ionic intermediates while maintaining chemical inertness under reaction conditions [7] [27]. These solvents are particularly effective for base-catalyzed cyclization reactions, where their ability to stabilize anionic intermediates enhances reaction rates and selectivity.

The development of ionic liquid solvent systems represents a significant advancement in green chemistry applications. Celik and Acik demonstrated that benzodioxinone-containing ionic liquids could serve dual roles as solvents and catalysts in polymerization reactions [28]. These systems offer unique advantages including negligible vapor pressure, thermal stability, and tuneable properties through structural modification of the ionic components.

Aqueous and alcohol-based solvent systems have gained prominence in contemporary green chemistry approaches. The glycerol carbonate route developed by researchers utilizes alcohol solvents that can be easily recovered and recycled [29]. This approach aligns with principles of sustainable chemistry while maintaining high synthetic efficiency, achieving yields up to 88% in environmentally benign media.

Solvent-free methodologies represent the ultimate goal in sustainable synthesis. The dialkyl carbonate chemistry approach reported by Musolino and Aricò enables benzodioxane synthesis without requiring reaction solvents [27]. These methods utilize solid reagents and heterogeneous catalysts, with products isolated through simple phase separation or crystallization procedures.

Mixed solvent systems have proven particularly effective for optimizing reaction parameters. Binary solvent mixtures allow fine-tuning of polarity, coordinating ability, and thermal properties to match specific reaction requirements. For example, mixtures of toluene and dichloroethane provide optimal conditions for certain Friedel-Crafts acylations, combining the stability of toluene with the activating properties of the chlorinated solvent [15].

The influence of solvent on catalyst activity represents another crucial consideration. Lewis acid catalysts such as aluminum chloride require strictly anhydrous conditions, making the choice of solvent critical for maintaining catalytic activity. Conversely, some modern catalytic systems are designed to operate in protic media, opening new possibilities for sustainable synthesis [21] [22].

Solvent recovery and recycling protocols have become integral components of process optimization. Distillation, extraction, and membrane separation techniques enable solvent reuse, reducing both costs and environmental impact. Advanced separation technologies, including supercritical fluid extraction and ionic liquid recovery systems, offer opportunities for developing closed-loop processes with minimal waste generation.

Temperature-Controlled Reaction Dynamics

Temperature control emerges as perhaps the most influential parameter in benzodioxane synthesis, affecting reaction rates, selectivity, catalyst activity, and product stability. Understanding the relationship between temperature and reaction dynamics enables rational optimization of synthetic protocols for maximum efficiency and selectivity.

Kinetic versus thermodynamic control represents a fundamental consideration in temperature optimization. Lower temperatures typically favor kinetic control, leading to the formation of products that are formed most rapidly rather than those that are most thermodynamically stable [30] [15]. This principle is particularly important in regioselective transformations, where kinetic control often provides higher selectivity for desired isomers.

The temperature dependence of catalyst activity varies significantly among different catalytic systems. Lewis acid catalysts such as aluminum chloride show optimal activity in specific temperature ranges, with excessive heat leading to catalyst decomposition or reduced coordinating ability [15] [16]. Conversely, some heterogeneous catalysts require elevated temperatures for activation, with optimal performance achieved only above threshold temperatures.

Reaction rate optimization through temperature control requires careful balance between competing factors. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but can also promote unwanted side reactions, decomposition pathways, and reduced selectivity [30] [31]. The optimal temperature represents a compromise between these competing effects.

Thermochemical studies on benzodioxane derivatives have provided valuable insights into temperature-dependent stability and reactivity patterns. Matos and colleagues conducted comprehensive thermochemical investigations revealing that benzodioxane derivatives exhibit distinct temperature-dependent behavior in different phases [31]. These studies inform optimal reaction conditions and provide guidance for process scale-up considerations.

The influence of temperature on ring-opening reactions has been particularly well-studied in lignin chemistry, where benzodioxane linkages undergo thermal cleavage at elevated temperatures [30]. These studies reveal that β-O bond cleavage becomes increasingly favorable at higher temperatures, with implications for synthesis design and product stability considerations.

Temperature-controlled regioselectivity has been exploited in several synthetic applications. The work by Escobar and co-workers on benzodiazepine acylation demonstrates how temperature can be used to switch between different reaction pathways, enabling selective functionalization of competing nucleophilic sites [25]. This principle has broad applicability in designing selective synthetic sequences.

Process intensification through temperature optimization offers opportunities for improving synthetic efficiency. Microwave heating technology enables rapid temperature ramping and precise control, reducing reaction times while maintaining selectivity [26]. This approach is particularly valuable for reactions that suffer from side product formation during prolonged heating periods.

Temperature gradient reactions represent an advanced approach to optimization, where different reaction zones are maintained at different temperatures to promote sequential transformations or product separation. This methodology has been applied in flow chemistry systems for benzodioxane synthesis, enabling continuous processing with enhanced control over reaction parameters.

The development of temperature-responsive catalytic systems offers new opportunities for process control. Catalysts that exhibit temperature-dependent activity or selectivity can be used to create self-regulating reaction systems, where temperature changes automatically adjust reaction pathways or rates. This approach has potential applications in automated synthesis platforms and adaptive process control systems.

Understanding thermal stability limitations guides the selection of appropriate reaction conditions and handling procedures. Benzodioxane derivatives exhibit varying thermal stability depending on substitution patterns and electronic properties. Process design must account for these limitations to prevent product decomposition and ensure consistent quality in scaled operations [31] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant